

validation of cesium formate's role in improving solar cell efficiency

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Compound of Interest

Compound Name: Cesium formate

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Cesium Formate: A Key Ingredient for Boosting Solar Cell Efficiency

A comparative analysis reveals the significant role of **cesium formate** in enhancing the performance and stability of perovskite solar cells, outperforming several alternatives.

For researchers and scientists in the field of renewable energy and drug development, the quest for more efficient and stable solar cell technologies is paramount. Perovskite solar cells (PSCs) have emerged as a promising frontier, and within this domain, the use of additives to enhance their performance is a key area of investigation. Among these, **cesium formate** (CsHCOO) has demonstrated notable success in improving the power conversion efficiency (PCE) and longevity of these devices. This guide provides an objective comparison of **cesium formate**'s performance against other alternatives, supported by experimental data, detailed methodologies, and a mechanistic overview.

Performance Benchmarks: Cesium Formate vs. Alternatives

The introduction of **cesium formate** as an additive in formamidinium-cesium (FA-Cs) lead iodide perovskite solar cells has shown a marked improvement in their photovoltaic parameters. Experimental data consistently demonstrates that even a small molar percentage of **cesium formate** can lead to significant gains in efficiency and stability.

To illustrate this, the following table summarizes the performance of perovskite solar cells with and without **cesium formate**, as well as in comparison to other common cesium-based additives.

Additive	Concentration (mol%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Source
None (Control)	0	1.113	25.76	78.1	22.39	[1]
Cesium Formate (CsHCOO)	3	-	-	-	18.57	[2]
Cesium Formate (CsHCOO) in p-i-n structure	3	-	-	-	20.04	[2]
Cesium Formate (CsFa) as Cs precursor	-	-	-	-	20.01	[3]
Isobutylammonium isobutyldithiocarbamate (IBA-IDTC)	-	1.141	25.73	82.6	24.25	[1]
None (Control for CsBr precursor)	-	-	-	-	18.27	[3]

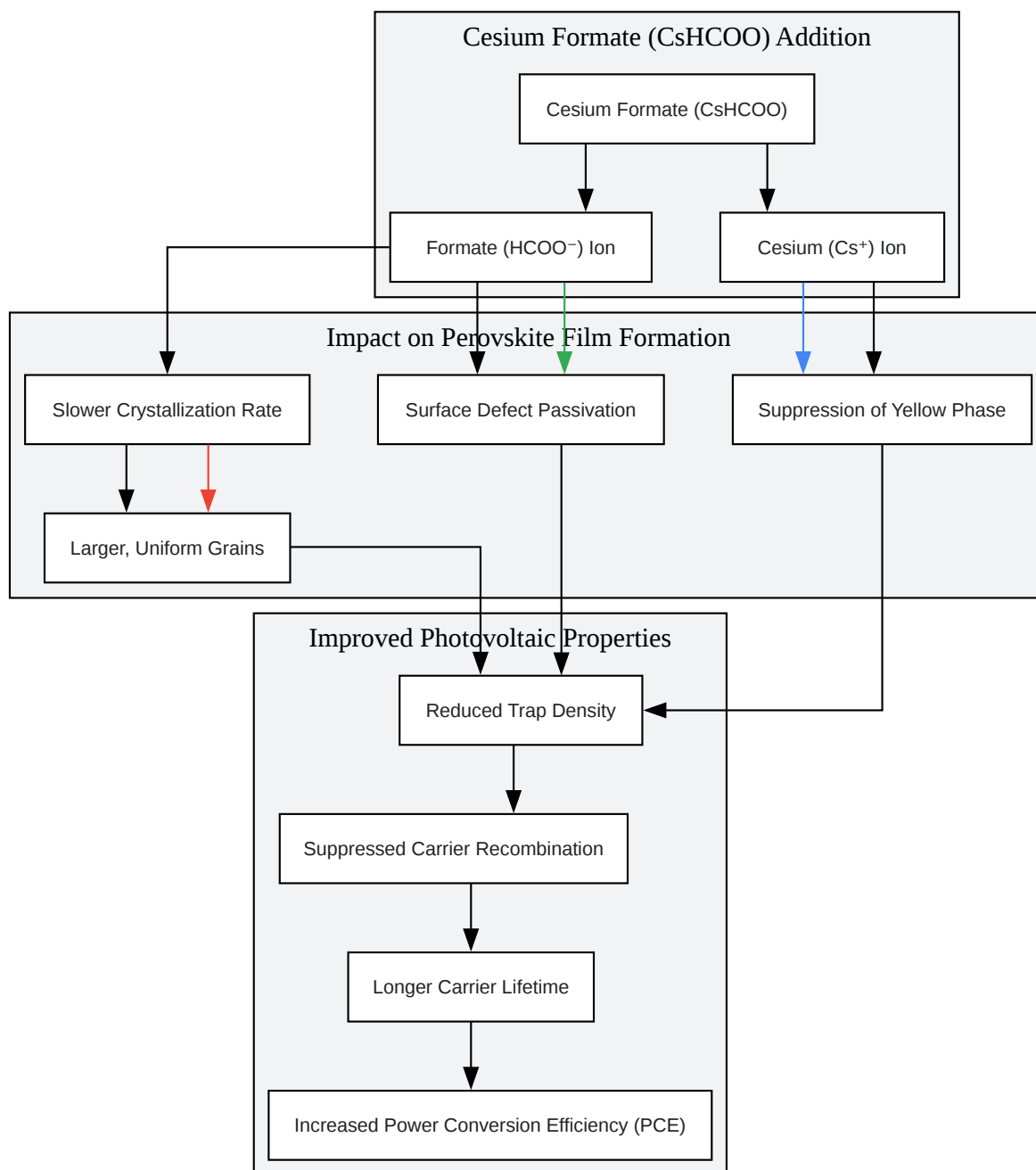
The Mechanism of Enhancement: How Cesium Formate Works

The positive impact of **cesium formate** on perovskite solar cell performance can be attributed to several key mechanisms. The formate ion (HCOO^-) and the cesium cation (Cs^+) both play crucial roles in improving the quality of the perovskite film, which is the heart of the solar cell.

The formate ion, a pseudohalide, can partially substitute the iodide ions in the perovskite lattice. This substitution helps to slow down the rapid crystallization of the perovskite, leading to the formation of larger, more uniform grains with fewer defects.^[2] The strong coordination between the formate anion and lead ions (Pb^{2+}) also helps to passivate surface defects and inhibit the formation of metallic lead, which can act as recombination centers for charge carriers.^[2]

The cesium cation, on the other hand, contributes to the overall structural stability of the perovskite. Its incorporation helps in suppressing the formation of undesirable non-perovskite phases, particularly the photoinactive "yellow" phase of formamidinium-based perovskites.^{[4][5]} This leads to a more phase-pure and stable perovskite film.

The synergistic effect of both ions results in a perovskite layer with reduced trap density, suppressed carrier recombination, and a longer carrier lifetime, all of which contribute to a higher power conversion efficiency.^[2]



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Mechanism of **Cesium Formate** in Perovskite Solar Cells.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of the findings, a detailed experimental protocol for the fabrication of perovskite solar cells with and without **cesium formate** is provided below. This protocol is a synthesis of methodologies reported in the cited literature.

1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove any organic residues and improve the wettability.

2. Deposition of Electron Transport Layer (ETL):

- A compact titanium dioxide (TiO_2) layer is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) at 3000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
- A mesoporous TiO_2 layer is then deposited by spin-coating a TiO_2 paste (e.g., 30NR-D) diluted in ethanol at 5000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.

3. Perovskite Layer Fabrication:

- **Control Perovskite Solution (without Cesium Formate):** A precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI_2), methylammonium bromide (MABr), and lead bromide (PbBr_2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). Cesium iodide (CsI) from a stock solution in DMSO is also added.
- **Perovskite Solution with Cesium Formate:** To the control perovskite solution, a specific molar percentage of **cesium formate** (CsHCOO) is added. For instance, for a 3 mol% addition, a calculated amount of CsHCOO is dissolved in the precursor solution.

- Deposition: The perovskite solution (with or without CsHCOO) is spin-coated onto the TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 seconds, then 6000 rpm for 30 seconds). During the second step, an anti-solvent such as chlorobenzene is dripped onto the spinning substrate.
- Annealing: The substrates are then annealed on a hotplate at a specific temperature (e.g., 150°C) for a defined duration (e.g., 10 minutes) in a nitrogen-filled glovebox.

4. Deposition of Hole Transport Layer (HTL):

- A solution of Spiro-OMeTAD is prepared by dissolving Spiro-OMeTAD powder, bis(trifluoromethylsulfonyl)imide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene.
- The HTL solution is then spin-coated onto the perovskite layer at 4000 rpm for 20 seconds.

5. Deposition of Metal Electrode:

- Finally, a gold (Au) or silver (Ag) electrode of approximately 80-100 nm thickness is deposited on top of the HTL by thermal evaporation under high vacuum.

This standardized protocol provides a baseline for researchers to fabricate and test the effects of **cesium formate** and other additives in a controlled and comparable manner.

Conclusion

The evidence strongly supports the role of **cesium formate** as a highly effective additive for improving the efficiency and stability of perovskite solar cells. Its dual-functionality, stemming from both the cesium and formate ions, addresses key challenges in perovskite film quality, leading to superior device performance. While other additives also show promise, the significant and consistent improvements observed with **cesium formate** make it a compelling choice for the continued advancement of perovskite solar cell technology. Further research focusing on optimizing its concentration and exploring its synergy with other additives will be crucial in unlocking the full potential of this promising material.

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